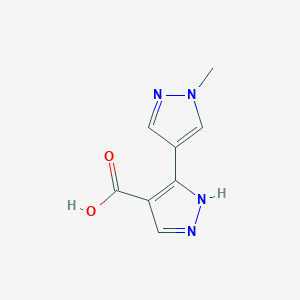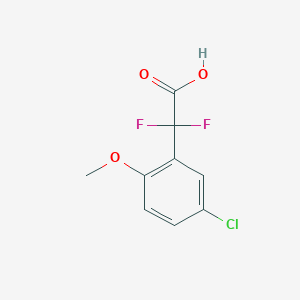
2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 5-Chloro-2-methoxyphenylboronic acid, which shares a similar structure, can be prepared in a manner similar to that of 5-fluoro-2-methoxyphenylboronic acid .Molecular Structure Analysis
The molecular structure of a similar compound, 5-Chloro-2-methoxyphenylboronic acid, has been reported. It has a linear formula of ClC6H3(OCH3)B(OH)2 and a molecular weight of 186.40 .Chemical Reactions Analysis
5-Chloro-2-methoxyphenylboronic acid, a compound with a similar structure, has been used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Chloro-2-methoxyphenylboronic acid, include a melting point of 134-141 °C (lit.) . Another similar compound, (5-Chloro-2-methoxyphenyl)acetic acid, has a density of 1.3±0.1 g/cm3, a boiling point of 323.5±27.0 °C at 760 mmHg, and a flash point of 149.4±23.7 °C .Scientific Research Applications
Synthesis of Herbicides
- Compounds similar to 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid are used in the synthesis of herbicides. A study detailed the synthesis of a related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, as an intermediate in herbicide production (Zhou Yu, 2002).
Precursor for Biologically Active Compounds
- Difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides and used as precursors for other biologically active compounds, including 3,3‐Difluoroazetidinones (Bordeau et al., 2006).
Protecting Group for Carboxylic Acids
- Certain esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, related to the compound , are used as acid- and base-stable protecting groups for carboxylic acids. These esters can be deprotected solvolytically with trifluoroacetic acid (Kurosu et al., 2007).
Synthesis of Novel Compounds
- The synthesis of novel indole-benzimidazole derivatives using related compounds demonstrates their role in creating unique chemical structures (Wang et al., 2016).
Fluorescence Quenching Studies
- Fluorescence quenching studies of compounds such as 5-chloro-2-methoxyphenylboronic acid indicate their application in understanding the mechanisms of fluorescence and interaction with other molecules (Geethanjali et al., 2015).
Synthesis of Chromene and Furan Derivatives
- The synthesis of chromene and furan derivatives from related compounds demonstrates their utility in producing diverse chemical structures (Pimenova et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNDPGXBGIPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



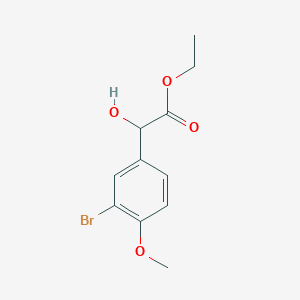
![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)
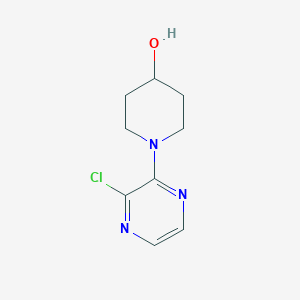
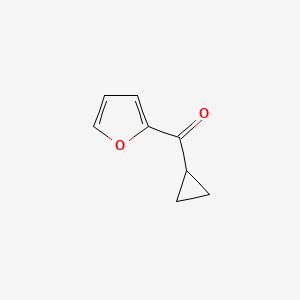
![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
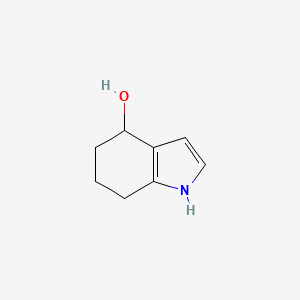
![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)
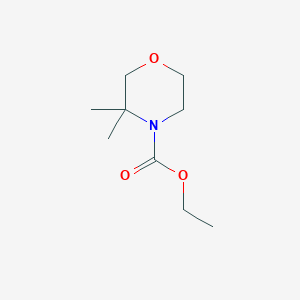
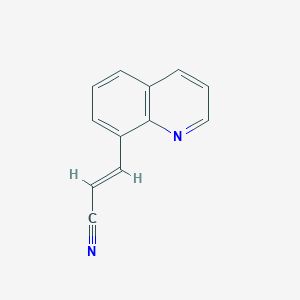
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)
